

solubility of alpha-naphthoflavone in DMSO and other solvents

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Compound of Interest

Compound Name: *Alpha-Naphthoflavone*

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An In-depth Technical Guide to the Solubility of **Alpha-Naphthoflavone**

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. **Alpha-naphthoflavone** (α -NF), a synthetic flavonoid, is a significant modulator of various biological pathways, most notably as an inhibitor of cytochrome P450 enzymes and a modulator of the Aryl Hydrocarbon Receptor (AhR).[1] Its utility in experimental settings is fundamentally dependent on its solubility characteristics. This guide provides a comprehensive overview of the solubility of **alpha-naphthoflavone** in dimethyl sulfoxide (DMSO) and other common laboratory solvents, details the experimental protocols for these determinations, and illustrates its key signaling pathways.

Solubility of Alpha-Naphthoflavone

Alpha-naphthoflavone is a crystalline solid that is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents.[2] The solubility can vary depending on the solvent and the temperature.

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for **alpha-naphthoflavone** in various solvents.

Table 1: Solubility in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Molarity (mM) | Source |
|---------------------------|--------------------|---------------|----------------------|
| Dimethyl Sulfoxide (DMSO) | ~10 | ~36.7 | Cayman Chemical[2] |
| Dimethyl Sulfoxide (DMSO) | 31 | 113.84 | Selleck Chemicals[3] |
| Dimethylformamide (DMF) | ~20 | ~73.5 | Cayman Chemical[2] |
| Ethanol | ~1 | ~3.7 | Cayman Chemical[2] |

Note: The molecular weight of **alpha-naphthoflavone** is 272.3 g/mol .

Table 2: Mole Fraction Solubility in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Isobutanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile | 1,4-Dioxane | Cyclohexane |
|-----------------|----------|---------|------------|-------------|-----------|------------|---------------|---------|---------|--------------|-------------|-------------|
| 273.2 | 0.00045 | 0.00034 | 0.00057 | 0.00036 | 0.00091 | 0.00073 | 0.00282 | 0.00311 | 0.00201 | 0.00042 | 0.00392 | 0.00013 |
| 278.2 | 0.00055 | 0.00041 | 0.00069 | 0.00043 | 0.00109 | 0.00088 | 0.00336 | 0.00371 | 0.00241 | 0.00051 | 0.00469 | 0.00016 |
| 283.2 | 0.00067 | 0.00050 | 0.00084 | 0.00052 | 0.00131 | 0.00106 | 0.00401 | 0.00441 | 0.00289 | 0.00061 | 0.00561 | 0.00019 |
| 288.2 | 0.00081 | 0.00061 | 0.00102 | 0.00063 | 0.00158 | 0.00128 | 0.00479 | 0.00524 | 0.00347 | 0.00073 | 0.00671 | 0.00023 |
| 293.2 | 0.00098 | 0.00074 | 0.00124 | 0.00076 | 0.00190 | 0.00154 | 0.00573 | 0.00623 | 0.00418 | 0.00088 | 0.00802 | 0.00028 |
| 298.2 | 0.00118 | 0.00090 | 0.00151 | 0.00092 | 0.00229 | 0.00186 | 0.00685 | 0.00741 | 0.00503 | 0.00106 | 0.00959 | 0.00034 |
| 303.2 | 0.00143 | 0.00109 | 0.00183 | 0.00112 | 0.00276 | 0.00225 | 0.00818 | 0.00881 | 0.00606 | 0.00128 | 0.01147 | 0.00041 |
| 308.2 | 0.00173 | 0.00132 | 0.00222 | 0.00136 | 0.00333 | 0.00272 | 0.00977 | 0.01046 | 0.00729 | 0.00154 | 0.01371 | 0.00050 |
| 313.2 | 0.00209 | 0.00160 | 0.00269 | 0.00165 | 0.00403 | 0.00329 | 0.01166 | 0.01242 | 0.00878 | 0.00186 | 0.01639 | 0.00061 |
| 318.2 | 0.00252 | 0.00193 | 0.00326 | 0.00200 | 0.00486 | 0.00396 | 0.01391 | 0.01475 | 0.01058 | 0.00224 | 0.01959 | 0.00074 |

Data sourced from the Journal of Chemical & Engineering Data.[4][5] The study found the solubility decreased in the following order: 1,4-dioxane > toluene > ethyl acetate > acetone > 1-butanol > isobutanol > n-propanol > methanol > acetonitrile > isopropanol > ethanol > cyclohexane.[4][5]

Experimental Protocols

Accurate determination of solubility is critical for reproducible experimental results. The methodologies below are standard for assessing compound solubility.

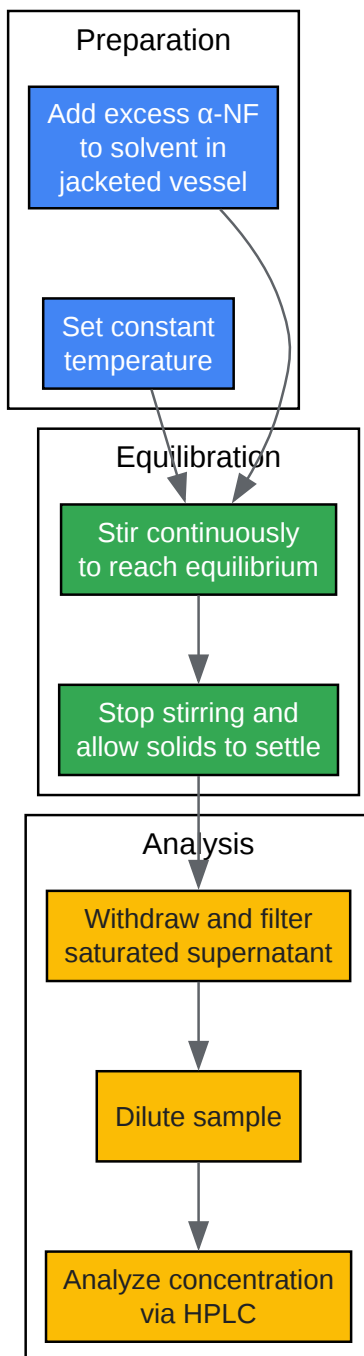
Protocol 1: Isothermal Saturation Method

This method was employed to generate the data in Table 2 and is a robust technique for determining equilibrium solubility.^[5]

Methodology:

- Apparatus: A 100 mL jacketed glass vessel connected to a temperature-controlled water bath is used to maintain a constant temperature. A magnetic stirrer ensures the solution remains homogeneous.
- Procedure: An excess amount of solid **alpha-naphthoflavone** is added to a known volume of the selected solvent in the vessel.
- The mixture is continuously stirred at a constant temperature to allow the solution to reach equilibrium (saturation).
- Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle.
- A sample of the clear, saturated supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.
- The withdrawn sample is immediately filtered (e.g., through a 0.45 μm filter) to remove any undissolved solid.
- The filtered sample is then diluted with a suitable solvent (e.g., ethanol) and its concentration is determined using High-Performance Liquid Chromatography (HPLC).^[5]
- The mole fraction solubility is calculated based on the mass of the solute and the solvent.^[5]

Workflow: Isothermal Saturation Method



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Caption: Workflow for determining solubility via the isothermal saturation method.

Protocol 2: Preparation of Stock and Aqueous Solutions

For cell culture and other biological assays, stock solutions in organic solvents are often diluted into aqueous buffers.

Methodology:

- **Stock Solution:** Prepare a stock solution by dissolving **alpha-naphthoflavone** in an appropriate organic solvent like DMSO or DMF.[2] The solvent should be purged with an inert gas to prevent oxidation.[2]
- **Aqueous Dilution:** To achieve the desired concentration in an aqueous buffer (e.g., PBS, pH 7.2), the organic stock solution should be diluted. For instance, a 1:4 dilution of a DMF stock into PBS can be used.[2]
- **Solubility Limit:** **Alpha-naphthoflavone** is sparingly soluble in aqueous buffers. Using the method above, a solubility of approximately 0.1 mg/mL in a 1:4 DMF:PBS solution can be achieved.[2]
- **Stability:** Aqueous solutions of **alpha-naphthoflavone** are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[2]

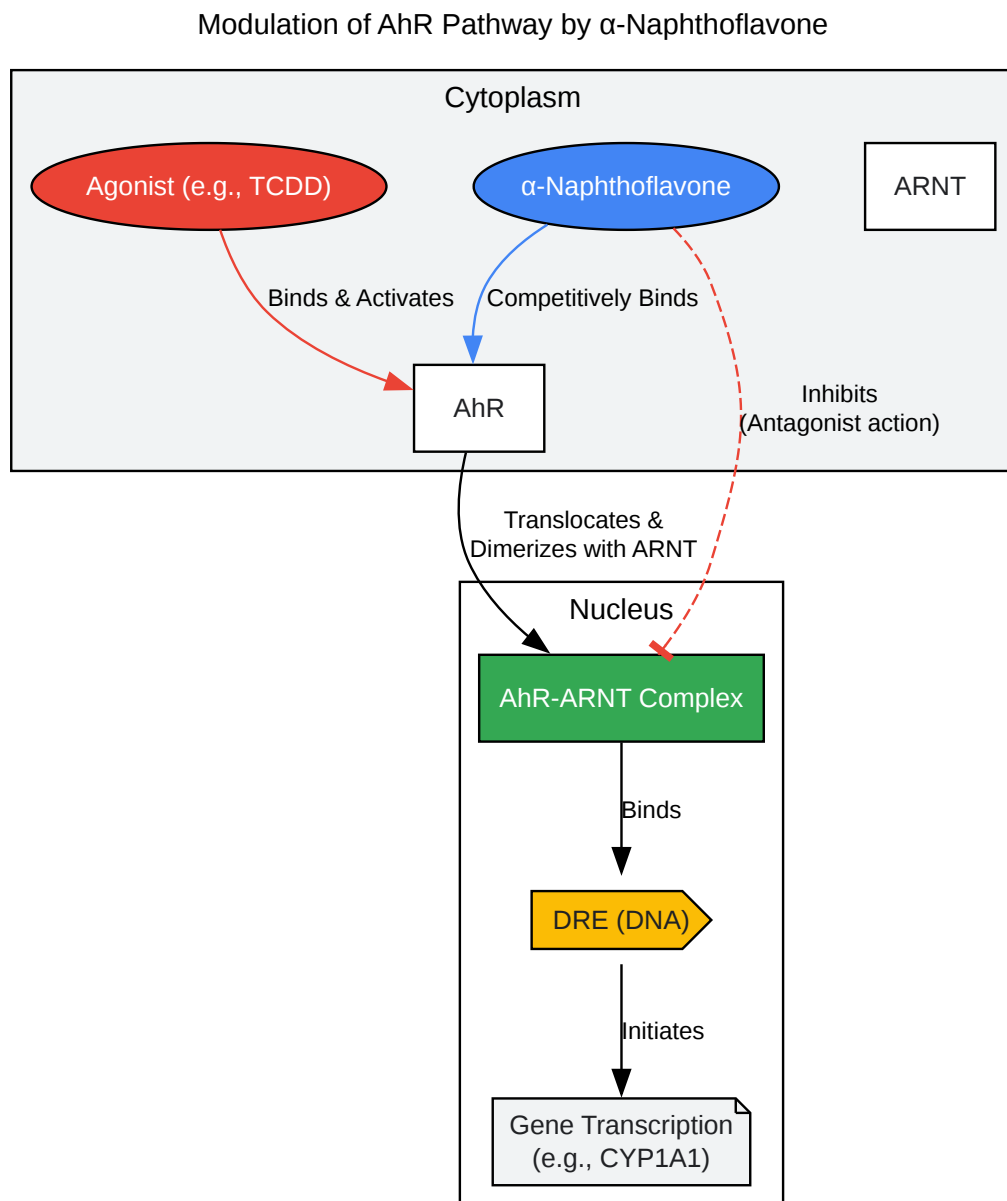
Signaling Pathways Involving Alpha-Naphthoflavone

Alpha-naphthoflavone is well-known for its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, where it can act as either an antagonist or a partial agonist depending on the concentration and cellular context.[1][6]

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation

The AhR is a ligand-activated transcription factor. Upon binding a ligand (like a xenobiotic), it translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) on DNA to regulate the expression of target genes, such as CYP1A1.[1][7]

Alpha-naphthoflavone can act as a competitive antagonist by binding to the AhR and preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8][9] This inhibits the translocation of the AhR to the nucleus and subsequent gene transcription.[8] However, at higher concentrations (e.g., 10 μ M), α -NF can act as an agonist, inducing AhR transformation and target gene expression.[1][7]



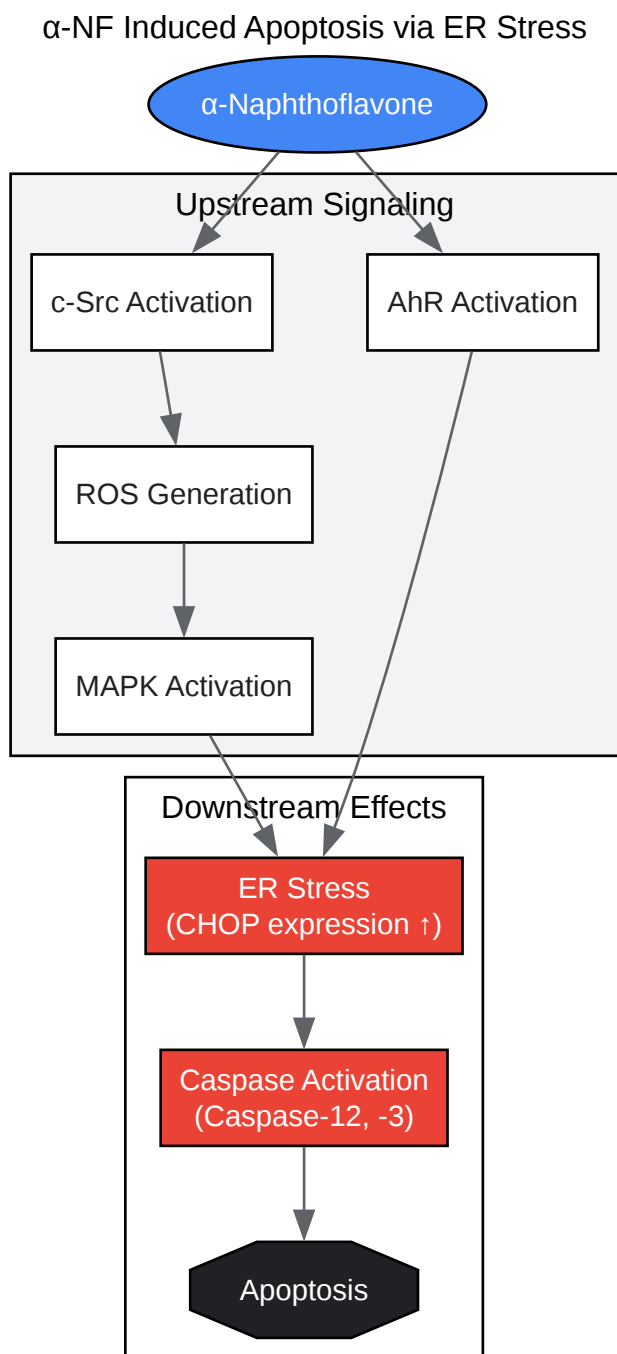
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Caption: α -Naphthoflavone as a modulator of the AhR signaling pathway.

Induction of Apoptosis via ER Stress

In certain cell types, such as HT22 hippocampal neuronal cells, **alpha-naphthoflavone** can induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress.^[10] This complex cascade involves multiple upstream and downstream effectors.

The proposed mechanism suggests that α -NF activates c-Src, leading to the generation of Reactive Oxygen Species (ROS). This, in turn, activates Mitogen-Activated Protein Kinases (MAPKs) and the Aryl Hydrocarbon Receptor (AhR). The convergence of these signals leads to ER stress, characterized by the upregulation of proteins like C/EBP homologous protein (CHOP), and culminates in the activation of executioner caspases and apoptosis.^[10]



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Caption: Proposed pathway for α -NF-induced apoptosis in HT22 cells.[10]

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